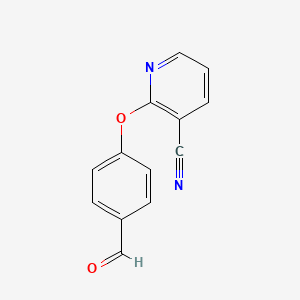

2-(4-Formylphenoxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Formylphenoxy)nicotinonitrile (2-FPN) is an organic compound belonging to the class of nitriles. It is an aromatic nitrile with a phenoxy group and a formyl group, and is a colorless liquid. 2-FPN has been studied extensively due to its potential applications in medicinal chemistry and organic synthesis.

Applications De Recherche Scientifique

Structural Analysis and Supramolecular Assembly

The study of nicotinonitrile derivatives reveals their non-planar molecular structures and the dihedral angles between different phenyl rings and the pyridine ring, highlighting the importance of weak intramolecular and intermolecular interactions in forming supramolecular assemblies. These interactions facilitate the creation of a three-dimensional network, crucial for developing materials with specific properties (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).

Antimicrobial Activities

Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for developing new therapeutic agents. For instance, the synthesis of 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its subsequent use in creating pyrido[2,3-d]pyrimidine systems have shown promising antibacterial and antifungal properties (Behalo, 2008).

Photophysical Properties

The synthesis and characterization of nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have revealed their potential as blue light-emitting materials. The detailed photophysical studies, including DFT calculations and fluorescence spectral measurements, demonstrate their significant absorption and fluorescence properties, essential for applications in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Corrosion Inhibition

Research into nicotinonitrile compounds as green corrosion inhibitors for metals in acidic environments highlights their efficiency in protecting against corrosion. Their mode of action involves adsorption onto the metal surface, fitting the Langmuir adsorption isotherm model. These studies are pivotal for industries looking to enhance the lifespan and integrity of metal components in corrosive environments (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Energy Conversion Applications

The development of novel nicotinonitrile derivatives for use in dye-sensitized solar cells (DSSCs) illustrates the compound's role in improving photovoltaic performances. Such studies not only shed light on the molecular design suitable for energy conversion applications but also pave the way for the creation of more efficient solar energy harvesting systems (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).

Propriétés

IUPAC Name |

2-(4-formylphenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHALFUHLQXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

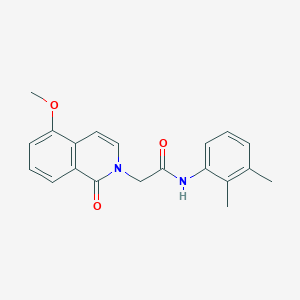

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylphenoxy)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)

![3-(4-methylbenzyl)-2-((2-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804552.png)

![3-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2804553.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2804556.png)